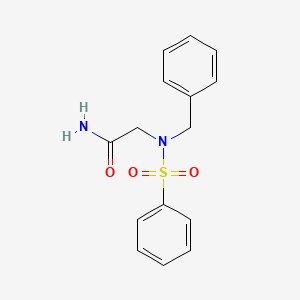![molecular formula C17H17NO2S B5830985 4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5830985.png)
4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMTB and has a molecular formula of C19H21NO2S.
作用机制
The mechanism of action of AMTB involves its selective inhibition of the TRPM8 channel. This channel is involved in the perception of cold and pain, and its inhibition by AMTB results in a reduction of pain perception. Additionally, AMTB has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
AMTB has been shown to have several biochemical and physiological effects. Its selective inhibition of the TRPM8 channel results in a reduction of pain perception, making it a potential candidate for the treatment of chronic pain. Additionally, its ability to induce apoptosis in cancer cells indicates its potential as a therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One advantage of using AMTB in lab experiments is its high purity and yield, which can be achieved through the synthesis method described above. Additionally, its selective inhibition of the TRPM8 channel makes it a useful tool for studying the role of this channel in pain perception and related conditions.
One limitation of using AMTB in lab experiments is its potential toxicity, which can vary depending on the concentration used. Additionally, its selectivity for the TRPM8 channel may limit its use in studying other ion channels or related conditions.
未来方向
There are several future directions for research on 4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide. One area of interest is its potential as a therapeutic agent for chronic pain and related conditions. Further studies are needed to determine its efficacy and safety in humans.
Another area of research is its potential as a therapeutic agent for cancer treatment. Studies have shown promising results in vitro, but further studies are needed to determine its efficacy in vivo.
Finally, there is potential for the development of new compounds based on the structure of AMTB that may have improved efficacy and selectivity for ion channels or other targets. These compounds could have potential applications in various fields, including pain management and cancer therapy.
Conclusion
In conclusion, 4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its selective inhibition of the TRPM8 channel makes it a potential candidate for the treatment of chronic pain, while its ability to induce apoptosis in cancer cells indicates its potential as a therapeutic agent for cancer treatment. Further research is needed to determine its efficacy and safety in humans, as well as its potential for the development of new compounds with improved selectivity and efficacy.
合成方法
The synthesis of 4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide involves the reaction of 2-(methylthio)aniline with allyl 4-aminobenzoate in the presence of a catalyst. The resulting compound is then treated with acid to form the final product. This method has been used in several studies to synthesize AMTB with high purity and yield.
科学研究应用
AMTB has been extensively studied for its potential applications in various fields. One of the primary areas of research is its role in ion channels. AMTB has been shown to selectively block the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in cold sensation and pain perception. This makes it a potential candidate for the treatment of chronic pain and other related conditions.
Another area of research is the use of AMTB in cancer therapy. Studies have shown that AMTB can inhibit the growth and proliferation of cancer cells by inducing apoptosis. This indicates its potential as a therapeutic agent for cancer treatment.
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-3-12-20-14-10-8-13(9-11-14)17(19)18-15-6-4-5-7-16(15)21-2/h3-11H,1,12H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIIKUWIVAIYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)


![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)

![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)
![methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5830972.png)
![N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5830975.png)
![4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5830992.png)